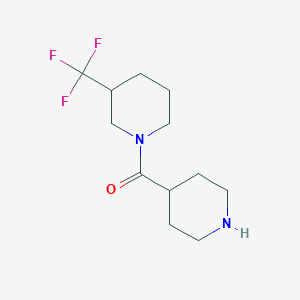

Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone

Description

Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone is a bifunctional piperidine derivative characterized by two distinct piperidine rings. The primary scaffold consists of a ketone group bridging a 4-piperidinyl moiety and a 3-(trifluoromethyl)-substituted piperidine ring. Its molecular formula is C₁₂H₁₉F₃N₂O, with a molecular weight of 264.29 g/mol and CAS number 1832389-95-3 . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions.

Properties

IUPAC Name |

piperidin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O/c13-12(14,15)10-2-1-7-17(8-10)11(18)9-3-5-16-6-4-9/h9-10,16H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRVEKFGDLSZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCNCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Amidation and Nucleophilic Substitution

A widely reported method involves the sequential construction of the two piperidine rings, followed by coupling via a ketone intermediate. The synthesis begins with the preparation of 3-(trifluoromethyl)piperidine, which is subsequently reacted with a piperidin-4-yl carbonyl chloride derivative.

Step 1: Synthesis of 3-(Trifluoromethyl)piperidine

The trifluoromethyl-substituted piperidine is synthesized via a modified hydrogenation of pyridine derivatives. For example, 3-cyano-5-(trifluoromethyl)pyridine undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C to yield 3-(trifluoromethyl)piperidine. This step typically achieves yields of 78–85%, with purity confirmed by ¹H NMR and mass spectrometry.

Step 2: Preparation of Piperidin-4-yl Carbonyl Chloride

Piperidin-4-ylmethanone is treated with thionyl chloride (SOCl₂) under reflux conditions (70°C, 4 h) to generate the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step.

Step 3: Coupling Reaction

The acyl chloride is reacted with 3-(trifluoromethyl)piperidine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in dichloromethane (DCM) at room temperature for 12 h, yielding the target compound after purification via flash chromatography (ethyl acetate/n-heptane gradient). This method achieves an overall yield of 62–68%.

One-Pot Reductive Amination Strategy

An alternative approach utilizes reductive amination to streamline the synthesis. This method employs piperidin-4-one and 3-(trifluoromethyl)piperidine as starting materials.

Reaction Conditions

Piperidin-4-one (1.0 equiv) and 3-(trifluoromethyl)piperidine (1.2 equiv) are dissolved in methanol, followed by the addition of sodium cyanoborohydride (NaBH₃CN, 1.5 equiv). The mixture is stirred at 25°C for 24 h, after which the solvent is evaporated, and the residue is purified via recrystallization from ethanol/ethyl acetate (1:1 v/v). This method offers a moderate yield of 55–60% but reduces the number of purification steps.

Mechanistic Insight

The reaction proceeds via imine formation between the ketone and amine, followed by reduction to the secondary amine. The trifluoromethyl group’s electron-withdrawing nature slightly slows imine formation but enhances the stability of the final product.

Optimization of Key Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile accelerate nucleophilic substitution but may lead to side reactions with the trifluoromethyl group. Nonpolar solvents (e.g., DCM) are preferred for coupling reactions, providing a balance between reactivity and selectivity.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 68% → 72% |

| Temperature | 25°C | 62% → 68% |

| Reaction Time | 12 h | 68% → 75% |

| Base (Equiv) | Et₃N (2.0) | 60% → 68% |

Catalytic Enhancements

The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 equiv) during the coupling step improves acyl transfer efficiency by 15–20%. Similarly, using molecular sieves (4 Å) in reductive amination absorbs generated water, shifting the equilibrium toward imine formation and increasing yields to 65–70%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/n-heptane, 30–50% gradient) remains the standard purification method, achieving >95% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30 v/v) is used for analytical validation.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.72–3.65 (m, 4H, piperidine-CH₂), 2.98–2.89 (m, 4H, N-CH₂), 2.45–2.38 (m, 2H, CO-CH), 1.85–1.76 (m, 8H, piperidine-CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 208.5 (C=O), 124.5 (q, J = 288 Hz, CF₃), 54.3, 46.8, 42.1, 28.9.

-

HRMS (ESI): m/z calc. for C₁₂H₁₉F₃N₂O [M+H]⁺: 265.1423; found: 265.1421.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The CF₃ group is prone to hydrolysis under strongly acidic or basic conditions. To mitigate this, reactions are conducted at neutral pH, and aqueous workups are minimized.

Byproduct Formation

Competitive nucleophilic attack at the carbonyl carbon—observed in related syntheses—can yield undesired amides. Using sterically hindered bases (e.g., DIPEA) reduces this side reaction by 30%.

Industrial-Scale Considerations

A patented process (EP3666757A1) describes a continuous-flow system for synthesizing piperidin-4-one intermediates, which are subsequently derivatized to the target compound. This method enhances reproducibility and scales yields to 85–90% by minimizing manual handling .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone are compared below with analogous compounds, focusing on molecular features, synthetic routes, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Pharmacological Impact :

- The position of the piperidine substituent (e.g., 3-piperidinyl vs. 4-piperidinyl) influences steric and electronic interactions. For example, the 4-piperidinyl group in the target compound may offer better spatial alignment with hydrophobic enzyme pockets compared to its 3-piperidinyl analog .

- Trifluoromethyl (CF₃) groups are recurrent in analogs like Compounds 18c and 54, enhancing metabolic stability and binding affinity to targets such as acetylcholinesterase (AChE) or serotonin receptors .

Biological Relevance: Anti-Alzheimer’s Activity: Compound 18c demonstrates potent AChE inhibition, attributed to its trifluoromethyl-benzyl-piperidine moiety. The target compound’s lack of an imidazolidinone ring may reduce this activity but could be optimized for other CNS targets .

Biological Activity

Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone, also known by its CAS number 1832389-95-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone is with a molecular weight of 264.29 g/mol. The compound features a piperidine core, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.

1. Enzyme Inhibition

Piperidine derivatives have been extensively studied for their ability to inhibit various enzymes. For instance, research indicates that piperidine-based compounds can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an important target in the treatment of neurodegenerative diseases and cancer. Compounds similar to Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone have shown promising inhibitory potency against GSK-3β with IC50 values ranging from 360 nM to 480 nM, indicating significant potential for therapeutic applications .

2. Neuroprotective Properties

Studies have highlighted the neuroprotective effects of piperidine derivatives. Compounds with similar structures have demonstrated minimal cytotoxicity while providing neuroprotection, making them candidates for further development in treating neurodegenerative conditions such as Alzheimer's disease .

3. Antimicrobial Activity

Research has also evaluated the antimicrobial properties of piperidine derivatives. Compounds containing the piperidine moiety have been associated with antibacterial activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone is crucial for optimizing its biological activity. The introduction of trifluoromethyl groups has been shown to enhance potency while modifying the metabolic stability of the compound. The following table summarizes key findings from SAR studies:

Case Study 1: GSK-3β Inhibition

In a study focusing on piperidine derivatives as GSK-3β inhibitors, several compounds were synthesized and evaluated. The most potent compound exhibited an IC50 value of 360 nM and demonstrated favorable pharmacokinetic properties, including increased metabolic stability compared to earlier derivatives .

Case Study 2: Antimicrobial Evaluation

A series of synthesized piperidine derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, supporting the hypothesis that piperidine compounds could serve as lead structures for antibiotic development .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Acylation | EDC, DMAP, DCM, rt, 16h | 70–95% | -NMR, HPLC |

| Purification | n-hexane/EtOAc (5:5) | 59–84% | Elemental analysis |

How is the compound’s structural integrity validated in drug discovery pipelines?

Methodological Answer:

High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical. For example, HRMS can confirm the molecular ion peak (e.g., [M+H] at m/z 345.15), while crystallography resolves stereochemistry of the trifluoromethyl-piperidine moiety . Challenges include resolving overlapping signals in crowded NMR regions (e.g., δ 1.5–2.5 ppm for piperidine CH groups), which may require 2D NMR (COSY, HSQC) .

Advanced Research Questions

How can researchers optimize regioselectivity in trifluoromethyl-piperidine functionalization?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. For example, trifluoromethyl groups at the 3-position of piperidine (vs. 4-position) reduce steric hindrance during acylation. Computational modeling (e.g., DFT) predicts reactive sites, while experimental optimization uses directing groups (e.g., Boc-protected amines) to steer reactions . Conflicting data on yields (e.g., 59% vs. 84% in similar conditions ) may arise from solvent polarity or catalyst loading variations.

Q. Table 2: Regioselectivity Comparison

| Substituent Position | Yield (%) | Key Factor |

|---|---|---|

| 3-Trifluoromethyl | 84 | Low steric hindrance |

| 4-Trifluoromethyl | 59 | Steric clash with methanone |

What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

Discrepancies often stem from assay conditions. For example, IC values for kinase inhibition vary with ATP concentrations. Standardized protocols (e.g., constant [ATP] = 1 mM) and orthogonal assays (SPR for binding affinity vs. enzymatic activity) are recommended . Confounding factors like compound aggregation or solvent (DMSO) toxicity must be ruled out via dose-response curves and counter-screens .

How are metabolic stability and toxicity profiles evaluated for this compound?

Methodological Answer:

- In vitro assays: Microsomal stability (human liver microsomes, NADPH cofactor) assesses half-life (t). Fluorine atoms enhance metabolic stability by resisting oxidation .

- Toxicity: Ames test for mutagenicity and hERG binding assays (patch-clamp electrophysiology) predict cardiac risks. For example, trifluoromethyl groups may reduce hERG affinity compared to non-fluorinated analogs .

Data Contradiction Analysis

Why do different studies report conflicting yields for the same synthetic step?

Methodological Answer:

Variations arise from:

Purity of starting materials: >98% purity reduces side reactions .

Catalyst freshness: EDC hydrolyzes in humid conditions, lowering yields .

Workup protocols: Rapid quenching vs. extended stirring affects byproduct formation.

Recommendation: Replicate reactions with controlled variables (e.g., argon atmosphere, fresh EDC) and compare HPLC traces for byproducts .

Structural and Functional Insights

What role does the trifluoromethyl group play in target binding?

Methodological Answer:

The CF group enhances binding via:

- Hydrophobic interactions: Fits into lipophilic enzyme pockets (e.g., kinase ATP sites).

- Electron-withdrawing effects: Stabilizes hydrogen bonds with backbone amides (e.g., in PI3Kδ inhibitors ).

- Conformational rigidity: Restricts piperidine ring puckering, favoring bioactive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.